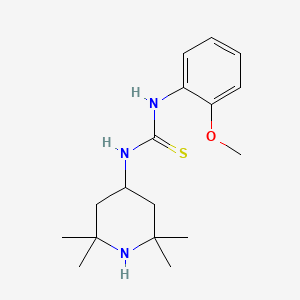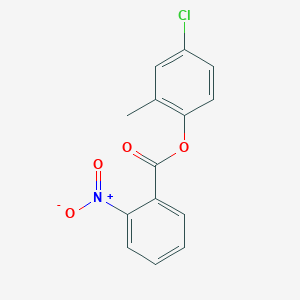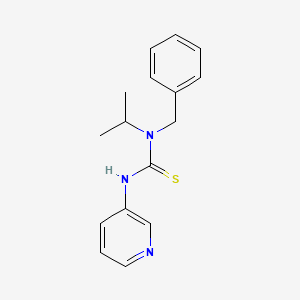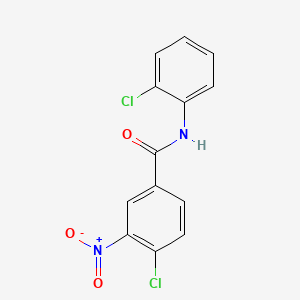
N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea, also known as MTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to act as a free radical scavenger and antioxidant, making it a promising candidate for use in various research fields.
Mecanismo De Acción
N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea exerts its effects through its ability to scavenge free radicals and reduce oxidative stress. Free radicals are unstable molecules that can cause damage to cells and tissues, leading to various diseases and conditions. N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea acts as a free radical scavenger by donating an electron to the free radical, stabilizing it and preventing it from causing damage.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, improving endothelial function, and inhibiting the growth and metastasis of cancer cells. N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has also been shown to have anti-inflammatory effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea in lab experiments is its ability to scavenge free radicals and reduce oxidative stress, which can be useful in studying various diseases and conditions that involve oxidative stress. However, one limitation of using N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea is its potential toxicity at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea. One direction is to further study its potential applications in neuroprotection, cardiovascular disease, and cancer. Another direction is to investigate its potential use as a therapeutic agent in humans, including its safety and efficacy at different doses. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea and its effects on various biochemical and physiological processes.
Métodos De Síntesis
N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-methoxyaniline with 2,2,6,6-tetramethyl-4-piperidone, followed by the reaction of the resulting product with thiourea. Another method involves the reaction of 2-methoxyaniline with 2,2,6,6-tetramethyl-4-oxopiperidine-1-oxyl, followed by the reaction of the resulting product with thiourea.
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been studied for its potential applications in a variety of scientific research fields, including neuroprotection, cardiovascular disease, and cancer. In neuroprotection, N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular disease, N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to improve endothelial function and reduce oxidative stress in animal models of hypertension. In cancer, N-(2-methoxyphenyl)-N'-(2,2,6,6-tetramethyl-4-piperidinyl)thiourea has been shown to inhibit the growth and metastasis of various types of cancer cells.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-16(2)10-12(11-17(3,4)20-16)18-15(22)19-13-8-6-7-9-14(13)21-5/h6-9,12,20H,10-11H2,1-5H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPFMJURVPPIKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5594671.png)

![5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)-2-furamide](/img/structure/B5594704.png)
amino]acetamide](/img/structure/B5594711.png)
![methyl 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5594716.png)
![(1S*,5R*)-3-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5594725.png)
![3-(3-methoxyphenyl)-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5594729.png)

![4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B5594741.png)
![8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594749.png)
![5-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5594756.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5594762.png)

![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5594778.png)